CRF2 Receptor Binding Affinity: Sauvagine TFA vs. h/rCRF and Urotensin I
In competitive binding experiments on HEK293 cells expressing human CRF receptor subtypes, sauvagine TFA demonstrated an 84-fold higher affinity for the hCRF2(a) receptor (Ki = 0.5 nM) compared to the endogenous mammalian ligand human/rat CRF (h/rCRF; Ki = 42 nM), and a 3.6-fold higher affinity compared to the fish analog urotensin I (Ki = 1.8 nM) [1]. At the hCRF2(b) receptor, sauvagine TFA (Ki = 2.1 nM) showed a 22-fold advantage over h/rCRF (Ki = 47 nM) [1]. Its affinity for hCRF1 (Ki = 0.7 nM) is comparable to that of urocortin 1 (Ki = 0.3 nM) but notably higher than h/rCRF (Ki = 1.5 nM) [1].
| Evidence Dimension | Inhibitory binding constant (Ki) at human CRF1 and CRF2 receptor subtypes |
|---|---|
| Target Compound Data | hCRF1 Ki = 0.7 nM; hCRF2(a) Ki = 0.5 nM; hCRF2(b) Ki = 2.1 nM |
| Comparator Or Baseline | h/rCRF: hCRF1 Ki = 1.5 nM; hCRF2(a) Ki = 42 nM; hCRF2(b) Ki = 47 nM. Urotensin I: hCRF1 Ki = 0.4 nM; hCRF2(a) Ki = 1.8 nM; hCRF2(b) Ki = 5.7 nM. Urocortin 1: hCRF1 Ki = 0.3 nM; hCRF2(a) Ki = 0.4 nM; hCRF2(b) Ki = 0.4 nM. |
| Quantified Difference | At hCRF2(a): 84-fold higher affinity than h/rCRF; 3.6-fold higher than urotensin I. At hCRF2(b): 22-fold higher affinity than h/rCRF; 2.7-fold higher than urotensin I. |
| Conditions | Competitive binding assay using HEK293 cells stably expressing human CRF1, CRF2(a), or CRF2(b) receptors; radioligand: 125I-Tyr0-sauvagine. |
Why This Matters
For researchers targeting CRF2-mediated pathways, sauvagine TFA provides a substantially more potent tool for receptor activation and labeling than the endogenous ligand h/rCRF, reducing the required working concentration and minimizing non-specific effects.
- [1] Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets. CNS Neurol Disord Drug Targets. 2006 Aug;5(4):453–479. Table 2. View Source
